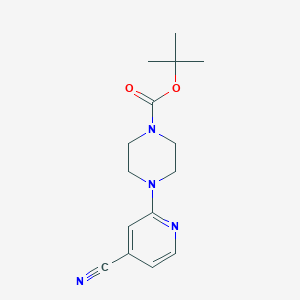

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is tert-butyl 4-(4-cyano-2-pyridinyl)-1-piperazinecarboxylate, which clearly delineates the structural components and their connectivity. Alternative systematic names include 1-piperazinecarboxylic acid, 4-(4-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester and 4-(4-cyano-2-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester. The compound is also referenced by various abbreviated forms in chemical databases, including 1-N-Boc-4-(4-cyanopyridin-2-yl)piperazine and 4-(4-cyanopyridin-2-yl)piperazine, N1-BOC protected.

The Chemical Abstracts Service registry number for this compound is 884507-31-7, which serves as the unique identifier in chemical databases worldwide. The MDL number MFCD08741437 provides additional database reference for the compound. The International Chemical Identifier key SLBLBTKJSGRVTR-UHFFFAOYSA-N represents the standardized hash code for the molecular structure. The canonical Simplified Molecular Input Line Entry System notation is N#Cc1ccnc(c1)N1CCN(CC1)C(=O)OC(C)(C)C, which provides a textual representation of the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C15H20N4O2, indicating the presence of fifteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The average molecular weight is reported as 288.351 atomic mass units according to ChemSpider data, while other sources report values of 288.3449 and 288.34 atomic mass units. The monoisotopic mass, which represents the exact mass of the molecule containing the most abundant isotopes, is calculated as 288.158626 atomic mass units. More precise calculations indicate a monoisotopic mass of 288.15900 atomic mass units.

The compound exhibits a logarithm of the partition coefficient value of 2.01328, indicating moderate lipophilicity. The polar surface area is calculated as 69.46 square angstroms, which falls within the range typical for compounds with potential biological activity. The topological polar surface area provides insights into the compound's potential for membrane permeability and drug-like properties. The molecular complexity is rated at 415, reflecting the intricate arrangement of multiple ring systems and functional groups.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound is limited in the available literature, the compound exhibits characteristic physical properties that provide insights into its solid-state structure. The reported melting point is 127 degrees Celsius, indicating a moderately stable crystalline form. The compound exists as a white crystalline solid under standard conditions. The density is calculated as 1.668 grams per cubic centimeter, suggesting a relatively compact molecular packing in the solid state.

The compound's boiling point is predicted to be 439.9 degrees Celsius at 760 millimeters of mercury, indicating significant intermolecular interactions in the liquid state. The flash point of 219.9 degrees Celsius provides important information for handling and storage considerations. The refractive index of 1.572 offers insights into the compound's optical properties and molecular polarizability. These physical properties collectively suggest that the compound adopts a stable conformation in the solid state, likely influenced by the bulky tert-butyl group and the planar pyridine ring system.

The conformational flexibility of the molecule is primarily determined by the piperazine ring system, which typically adopts a chair conformation similar to cyclohexane. The tert-butyl carboxylate group provides steric protection and influences the overall molecular geometry. The cyanopyridine substituent introduces additional rigidity through its aromatic character and the linear cyano group. The rotatable bond count of four indicates limited conformational flexibility, primarily around the bonds connecting the piperazine ring to the pyridine system and the carboxylate ester linkage.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. The International Chemical Identifier representation 1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3 encodes the complete connectivity information for nuclear magnetic resonance analysis. The compound's structure contains distinct chemical environments that produce characteristic signals in various spectroscopic techniques.

The nuclear magnetic resonance spectrum of this compound would be expected to show several distinct regions corresponding to different proton environments. The tert-butyl group would appear as a singlet around 1.5 parts per million, integrating for nine protons. The piperazine ring protons would generate complex multiplets in the aliphatic region between 2.5 and 3.8 parts per million, with the protons adjacent to the electron-withdrawing carboxylate group appearing more downfield. The pyridine ring protons would be observed in the aromatic region between 7.0 and 8.5 parts per million, with the proton ortho to the cyano group appearing most downfield due to the electron-withdrawing effect of the nitrile functionality.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the carboxylate group around 155 parts per million, while the cyano carbon would appear around 120 parts per million. The aromatic carbons of the pyridine ring would span the region from 120 to 160 parts per million, with chemical shifts influenced by the electron-withdrawing cyano substituent. The piperazine carbons would appear in the aliphatic region between 40 and 60 parts per million, while the tert-butyl carbons would be observed around 28 and 80 parts per million for the methyl and quaternary carbons, respectively.

Properties

IUPAC Name |

tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBLBTKJSGRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594605 | |

| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-31-7 | |

| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-cyanopyridine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties

Biological Activity

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 884507-31-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, cytotoxicity, and therapeutic potential, supported by data tables and case studies.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.34 g/mol

- Minimum Purity : 98% (HPLC)

The compound is believed to exert its effects through multiple mechanisms, primarily involving the inhibition of specific enzymes and pathways that are crucial for cellular proliferation and survival. Notably, it has shown significant inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling .

Biological Activity Overview

-

Cytotoxicity :

- In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound displayed an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative activity .

- The selectivity index was notably high, with a 19-fold difference in effect between cancerous MDA-MB-231 cells and non-cancerous MCF10A cells .

- Inhibition of Metastasis :

- Pharmacokinetics :

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 19 |

| MCF10A | Not reported | - |

This data suggests that the compound may serve as a potential candidate for targeted cancer therapies.

Case Study 2: Metastatic Inhibition

In another study, mice treated with this compound exhibited reduced formation of metastatic nodules in the lungs compared to control groups, demonstrating its potential as an anti-metastatic agent.

Toxicity Profile

The compound has been assessed for acute toxicity in animal models. It was found to be non-toxic at doses up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives (e.g., 2-chloro-4-cyanopyridine). In a representative procedure, the reaction is conducted in 1,4-dioxane with potassium carbonate as a base at 110°C for 12 hours, achieving yields up to 80–88% . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity.

- Temperature control : Prolonged heating (>12 hours) ensures complete substitution.

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Look for signals corresponding to the tert-butyl group (~1.4 ppm, singlet) and piperazine protons (3.4–3.8 ppm, multiplet). The 4-cyanopyridin-2-yl moiety shows aromatic protons at ~6.5–8.2 ppm .

- LCMS (ES+) : The molecular ion peak [M+H]+ is expected at m/z 288.3 (C15H20N4O2). Fragmentation patterns (e.g., loss of the tert-butyl group, m/z 188.2) confirm structural integrity .

- FT-IR : Key stretches include C≡N (2240 cm⁻¹) and carbonyl (C=O, 1680 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate for drug discovery, particularly in synthesizing kinase inhibitors or hypoxia-inducible factor (HIF) modulators. Its piperazine-carboxylate scaffold enables functionalization at the cyanopyridine position for structure-activity relationship (SAR) studies. For example, analogs with bromine or boronic ester substituents are used in Suzuki-Miyaura cross-coupling reactions to generate bioactive derivatives .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step during synthesis?

- Methodological Answer : Low yields often arise from steric hindrance at the pyridine C2 position or incomplete deprotonation of piperazine. Mitigation strategies include:

- Catalytic systems : Use Pd-based catalysts (e.g., Pd2(dba)3/Xantphos) for Buchwald-Hartwig amination when introducing bulky substituents .

- Base optimization : Replace K2CO3 with stronger bases (e.g., Cs2CO3) to enhance nucleophilicity of piperazine .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Q. What contradictions exist in crystallographic data for related piperazine-carboxylate derivatives, and how should they be addressed?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., α, β, γ angles) may arise from polymorphism or solvent inclusion. For accurate analysis:

- Refinement software : Use SHELXL for small-molecule crystallography to model disorder or hydrogen bonding networks .

- Temperature control : Collect data at 100 K to minimize thermal motion artifacts. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can this compound be leveraged to study efflux pump inhibition in antibiotic-resistant bacteria?

- Methodological Answer : Piperazine derivatives exhibit efflux pump inhibitory (EPI) activity by binding to AcrB/TolC proteins in Gram-negative pathogens. Experimental design considerations:

- MIC assays : Test synergy between the compound and antibiotics (e.g., ciprofloxacin) against Klebsiella pneumoniae .

- Structural analogs : Modify the cyanopyridine group to enhance lipophilicity (e.g., replace –CN with –CF3) for improved membrane penetration .

- In vivo models : Use murine infection models to assess pharmacokinetic/pharmacodynamic (PK/PD) profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.